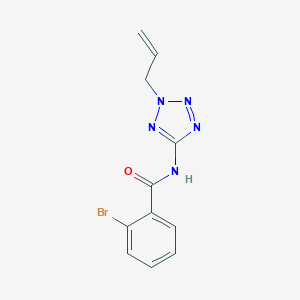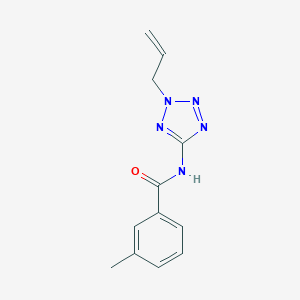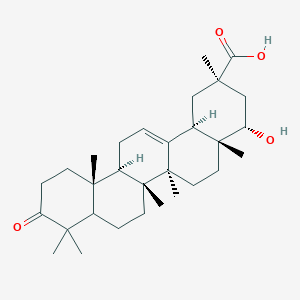
Triptotriterpenonic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptotriterpenonic acid A (TTA) is a triterpenoid compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook.f. (TwHF). It is known for its potent anti-inflammatory, immunosuppressive, and antitumor activities. TTA has attracted significant research attention due to its unique chemical structure and promising therapeutic potential.
Mécanisme D'action
Triptotriterpenonic acid A exerts its pharmacological effects through multiple mechanisms. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play crucial roles in inflammation and tumorigenesis. Triptotriterpenonic acid A can also regulate the expression of various genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Triptotriterpenonic acid A has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, antitumor, and neuroprotective activities. Triptotriterpenonic acid A can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Triptotriterpenonic acid A can also modulate the activity of immune cells, such as T cells, B cells, and dendritic cells, leading to immunosuppression. Triptotriterpenonic acid A has been found to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and leukemia. Triptotriterpenonic acid A can also protect neurons from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Triptotriterpenonic acid A has several advantages for laboratory experiments. It is a natural compound with low toxicity and high bioavailability. Triptotriterpenonic acid A can be easily synthesized in the laboratory, allowing for the production of large quantities for research purposes. However, Triptotriterpenonic acid A also has some limitations. Its chemical stability and solubility can be a challenge for formulation and delivery. Triptotriterpenonic acid A can also interact with other compounds and proteins, leading to potential interference in experimental results.
Orientations Futures
There are several future directions for Triptotriterpenonic acid A research. First, the molecular targets and signaling pathways of Triptotriterpenonic acid A need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and pharmacodynamics of Triptotriterpenonic acid A need to be investigated to optimize its therapeutic potential. Third, the efficacy and safety of Triptotriterpenonic acid A need to be evaluated in preclinical and clinical studies for various diseases. Fourth, the formulation and delivery of Triptotriterpenonic acid A need to be improved for better bioavailability and therapeutic efficacy. Fifth, the combination of Triptotriterpenonic acid A with other compounds or therapies needs to be explored for synergistic effects. Overall, Triptotriterpenonic acid A holds great promise as a natural compound for scientific research and therapeutic development.
Méthodes De Synthèse
Triptotriterpenonic acid A can be obtained through the extraction and purification of TwHF, but the yield is low. Therefore, chemical synthesis has been developed as an alternative method. The synthesis of Triptotriterpenonic acid A involves several steps, including the oxidation of betulinic acid, the formation of a lactone ring, and the reduction of the double bond.
Applications De Recherche Scientifique
Triptotriterpenonic acid A has been extensively investigated for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and cancer. Triptotriterpenonic acid A has been found to inhibit the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and tumor necrosis factor-alpha. Triptotriterpenonic acid A also induces apoptosis and cell cycle arrest in cancer cells, leading to tumor growth inhibition.
Propriétés
Numéro CAS |
144629-85-6 |
|---|---|
Nom du produit |
Triptotriterpenonic acid A |
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23+,26-,27-,28+,29-,30-/m1/s1 |
Clé InChI |
RUJQEBHXYLCSKV-SXSVGGQXSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Synonymes |
3-oxo-22-hydroxy-olean-12-en-29-oic acid 3-oxo-22alpha-hydroxy-delta(12)-oleanen-29-oic acid triptotriterpenonic acid A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



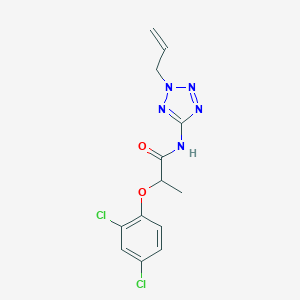
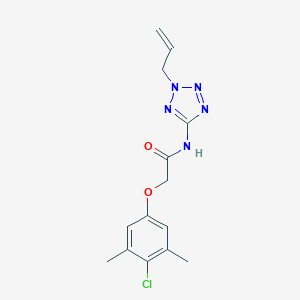
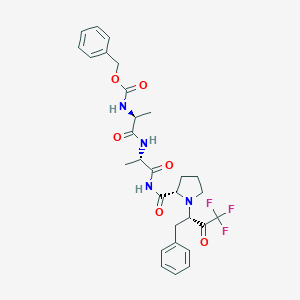
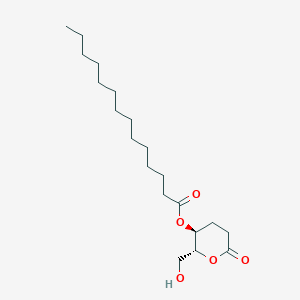
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
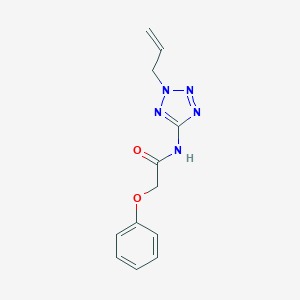
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
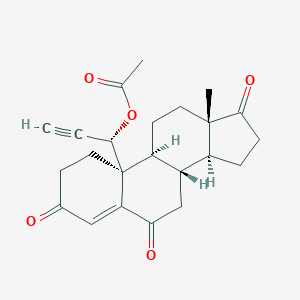
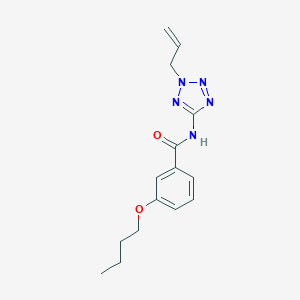
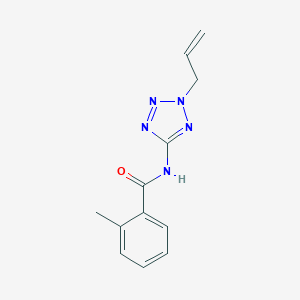
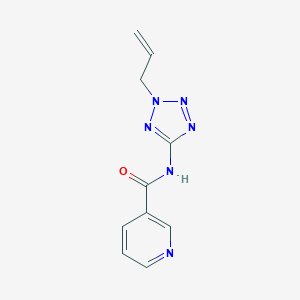
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
